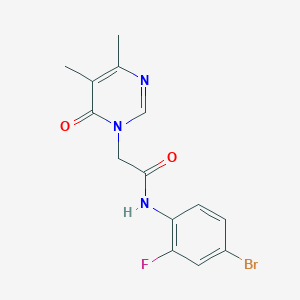

N-(4-bromo-2-fluorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrFN3O2/c1-8-9(2)17-7-19(14(8)21)6-13(20)18-12-4-3-10(15)5-11(12)16/h3-5,7H,6H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSHDSAUERCXHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)NC2=C(C=C(C=C2)Br)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the existing literature on its biological activity, including in vitro studies, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H15BrF N3O

- Molecular Weight : 328.19 g/mol

Antimicrobial Activity

In vitro studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related compound was found to have minimum inhibitory concentrations (MICs) indicating both bacteriostatic and bactericidal effects .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µM) | Activity Type |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 25.9 | Bacteriostatic |

| Compound B | MRSA | 12.9 | Bactericidal |

| This compound | TBD | TBD |

Anti-inflammatory Potential

The compound's anti-inflammatory activity has been assessed through its ability to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses. Preliminary results suggest that modifications in the phenyl ring can enhance or diminish this activity .

Table 2: Inhibition of NF-kB Activation

| Compound | IC50 (µM) | Effect on NF-kB Activation |

|---|---|---|

| N-(4-bromo-2-fluorophenyl)acetamide | TBD | TBD |

| Cinnamic Acid Analogs | 10 - 15% | Moderate Inhibition |

Case Studies

Recent studies have synthesized various derivatives of similar compounds to evaluate their biological significance. For example, a study focused on hybrid compounds combining celecoxib with anthraquinone derivatives showed promising antitumor activities in cancer cell lines . These findings suggest that structural modifications can lead to enhanced biological activities.

Example Study

A study involving the synthesis and evaluation of N-(4-bromophenyl)thiazol-2-yl derivatives reported significant antimicrobial and antiproliferative activities against both Gram-positive and Gram-negative bacteria . This indicates a potential pathway for developing new antimicrobial agents based on the structural framework of this compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the aromatic rings. For instance:

- Bromine and Fluorine Substituents : These halogen groups can enhance lipophilicity and affect the compound's interaction with biological targets.

- Pyrimidine Moiety : The presence of pyrimidine may contribute to the compound's ability to interact with nucleic acids or enzymes involved in cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.